molecular formula C21H14ClNO2 B13134294 6-Chloro-1-(4-methylanilino)anthracene-9,10-dione CAS No. 61100-65-0

6-Chloro-1-(4-methylanilino)anthracene-9,10-dione

Katalognummer: B13134294
CAS-Nummer: 61100-65-0
Molekulargewicht: 347.8 g/mol
InChI-Schlüssel: SYJVTXWEIAOQOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-1-(p-tolylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals. This compound features a chloro group at the 6th position and a p-tolylamino group at the 1st position on the anthracene-9,10-dione core, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(p-tolylamino)anthracene-9,10-dione typically involves the following steps:

    Nitration: Anthracene is nitrated to form 1-nitroanthracene.

    Reduction: The nitro group is reduced to an amino group, yielding 1-aminoanthracene.

    Chlorination: The aminoanthracene is chlorinated at the 6th position.

    Amination: The chloro group is substituted with a p-tolylamino group.

    Oxidation: The anthracene core is oxidized to form the anthracene-9,10-dione structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, reduction, and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-1-(p-tolylamino)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The anthracene core can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Further oxidized anthraquinone derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Chloro-1-(p-tolylamino)anthracene-9,10-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Chloro-1-(p-tolylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Aminoanthraquinone: Lacks the chloro and p-tolylamino groups, resulting in different chemical properties.

    6-Chloroanthraquinone: Lacks the p-tolylamino group, affecting its reactivity and applications.

    1-(p-Tolylamino)anthraquinone: Lacks the chloro group, leading to different chemical behavior.

Uniqueness

6-Chloro-1-(p-tolylamino)anthracene-9,10-dione is unique due to the presence of both the chloro and p-tolylamino groups, which confer distinct chemical reactivity and potential biological activities .

Eigenschaften

CAS-Nummer

61100-65-0

Molekularformel

C21H14ClNO2

Molekulargewicht

347.8 g/mol

IUPAC-Name

6-chloro-1-(4-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H14ClNO2/c1-12-5-8-14(9-6-12)23-18-4-2-3-16-19(18)21(25)15-10-7-13(22)11-17(15)20(16)24/h2-11,23H,1H3

InChI-Schlüssel

SYJVTXWEIAOQOQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.